
5-(2-Oxo-2-phenylethyl)phenanthridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Oxo-2-phenylethyl)phenanthridinium, also known as Phenanthridinequinone (PQ), is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. PQ is a redox-active compound that can undergo reversible redox reactions, making it an attractive candidate for use in electrochemical devices and sensors. In
Wissenschaftliche Forschungsanwendungen
PQ has shown potential applications in various fields, including electrochemistry, biochemistry, and medicinal chemistry. In electrochemistry, PQ has been used as an electron mediator in enzymatic biosensors, fuel cells, and other electrochemical devices. In biochemistry, PQ has been used as a fluorescent probe for the detection of DNA and RNA. In medicinal chemistry, PQ has been explored as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of PQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. PQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
PQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that PQ can induce DNA damage and inhibit DNA synthesis. In vivo studies have shown that PQ can induce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PQ is its reversible redox behavior, which makes it an attractive candidate for use in electrochemical devices and sensors. However, PQ is also highly reactive and can generate ROS, which can be a limitation for some applications.
Zukünftige Richtungen
There are several future directions for the research and development of PQ. One area of interest is the development of PQ-based electrochemical sensors for the detection of various analytes. Another area of interest is the exploration of PQ as an anticancer agent, including the development of PQ derivatives with improved efficacy and reduced toxicity. Additionally, the use of PQ as a fluorescent probe for the detection of DNA and RNA could be further explored.
Synthesemethoden
The synthesis of PQ can be achieved through various methods, including the oxidation of phenanthridine with potassium permanganate or the oxidation of 5-(2-Aminophenyl)-2,3-dihydro-1H-phenanthridin-6-ol with potassium dichromate. However, the most commonly used method for the synthesis of PQ is the oxidation of 5-(2-Hydroxy-2-phenylethyl)-2,3-dihydro-1H-phenanthridin-6-ol with sodium periodate.
Eigenschaften
Molekularformel |
C21H16NO+ |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-phenanthridin-5-ium-5-yl-1-phenylethanone |
InChI |
InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1 |
InChI-Schlüssel |
UWIOKYAIGKSWAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
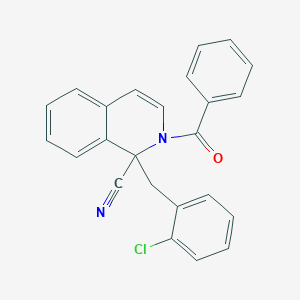

![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
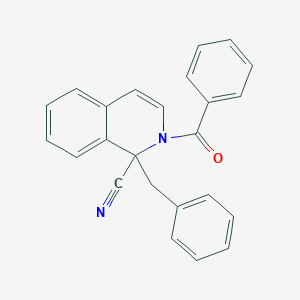
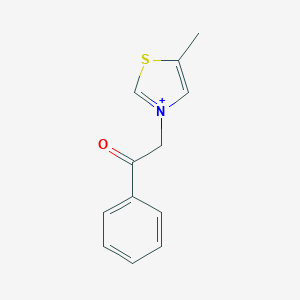
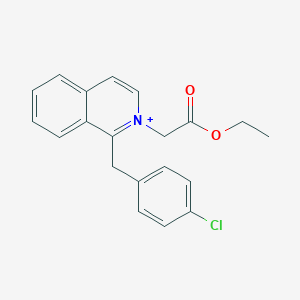


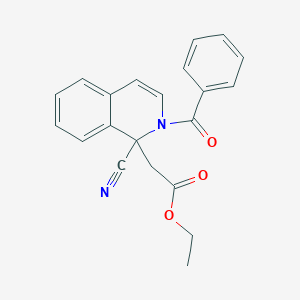
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

